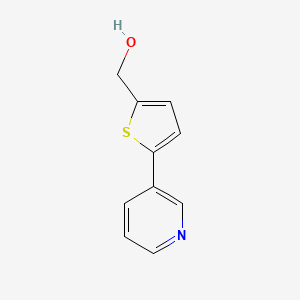

2-Thiophenemethanol, 5-(3-pyridinyl)-

Description

2-Thiophenemethanol, 5-(3-pyridinyl)- is a heterocyclic compound featuring a thiophene ring substituted at the 5-position with a 3-pyridinyl group and a hydroxymethyl (-CH₂OH) group at the 2-position. Thiophene derivatives are widely studied due to their aromaticity, electron-rich nature, and applications in pharmaceuticals and materials science.

Properties

IUPAC Name |

(5-pyridin-3-ylthiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c12-7-9-3-4-10(13-9)8-2-1-5-11-6-8/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSQDYZSJJZBOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(S2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473496 | |

| Record name | (5-pyridin-3-ylthiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217188-15-3 | |

| Record name | (5-pyridin-3-ylthiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenemethanol, 5-(3-pyridinyl)- typically involves the following steps:

Friedel-Crafts Acylation: : The reaction of thiophene with pyridine-3-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Reduction: : The resulting ketone is then reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

In an industrial setting, the compound is produced through optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenemethanol, 5-(3-pyridinyl)-: undergoes various types of chemical reactions, including:

Oxidation: : Oxidation reactions can convert the alcohol group to a carboxylic acid.

Reduction: : Reduction reactions can further reduce the compound to simpler hydrocarbons.

Substitution: : Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: : Electrophilic substitution reactions often use strong acids or Lewis acids as catalysts.

Major Products Formed

Oxidation: : Thiophene-5-carboxylic acid.

Reduction: : Thiophene derivatives with reduced functional groups.

Substitution: : Various substituted thiophenes depending on the introduced functional group.

Scientific Research Applications

2-Thiophenemethanol, 5-(3-pyridinyl)-: has several scientific research applications:

Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

Biology: : Studied for its potential biological activity and interactions with biomolecules.

Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Thiophenemethanol, 5-(3-pyridinyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

Structural Comparison

Thieno[3,2-b]pyridin-5-ylmethanol (CAS 161004-98-4)

This compound consists of a fused thienopyridine core with a hydroxymethyl group. Unlike 2-Thiophenemethanol, 5-(3-pyridinyl)-, where the pyridine is a substituent, the fused system in thieno[3,2-b]pyridin-5-ylmethanol creates a planar, conjugated structure. This fusion likely increases stability and alters electronic properties, such as π-π stacking capabilities, which are critical in crystallography and drug design .

Thieno[2,3-d]pyrimidin-4-one Derivatives

These derivatives (e.g., 3-Amino-2-methyl-5,6-pentamethylene thieno[2,3-d]pyrimidin-4-one) feature a pyrimidine ring fused to thiophene. In contrast, 2-Thiophenemethanol, 5-(3-pyridinyl)- lacks nitrogen in the thiophene ring but includes a pyridine substituent, which may confer distinct solubility and reactivity profiles .

5-Amino-3-hydroxy-1H-pyrazol-1-yl Thiophene Derivatives

Compounds like those in combine thiophene with pyrazole groups. pyridine’s basic N) and metal-binding behavior .

Key Differences :

- Fused systems (e.g., thienopyridines) demand multi-step cyclization, whereas substituted thiophenes like the target compound may prioritize regioselective functionalization.

- Electron-withdrawing groups (e.g., pyridine) in 2-Thiophenemethanol, 5-(3-pyridinyl)- could deactivate the thiophene ring toward electrophilic substitution compared to electron-rich thienopyrimidinones .

Physical and Chemical Properties

| Compound | Molecular Features | Solubility Trends | Stability Considerations |

|---|---|---|---|

| 2-Thiophenemethanol, 5-(3-pyridinyl)- | Thiophene + pyridine + -CH₂OH | Moderate in polar solvents | Sensitive to oxidation at -CH₂OH |

| Thieno[3,2-b]pyridin-5-ylmethanol | Fused thienopyridine + -CH₂OH | Low solubility due to planarity | High thermal stability |

| Thienopyrimidinones | Thiophene + pyrimidine + substituents | Variable (depends on substituents) | Stable under acidic conditions |

Notes:

- The pyridine substituent in 2-Thiophenemethanol, 5-(3-pyridinyl)- may improve water solubility compared to non-polar fused systems .

- Thienopyrimidinones with electron-withdrawing groups (e.g., -CN, -COOR) exhibit enhanced antibacterial activity, suggesting that analogous substituents in the target compound could be explored for bioactivity .

Biological Activity

2-Thiophenemethanol, 5-(3-pyridinyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for 2-Thiophenemethanol, 5-(3-pyridinyl)- is C11H11NOS. It features a thiophene ring and a pyridine moiety, which are known to contribute to various biological activities.

Antimicrobial Properties

Research indicates that compounds containing thiophene and pyridine structures exhibit antimicrobial properties. For instance, a study demonstrated that derivatives of thiophene showed inhibitory effects against various bacterial strains. The mechanism is often attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of thiophene derivatives. The compound has been noted for its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, one study reported that compounds similar to 2-Thiophenemethanol, 5-(3-pyridinyl)- inhibited cell proliferation in breast cancer cell lines by inducing cell cycle arrest and apoptosis .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Research has indicated that thiophene derivatives can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

Data Tables

The following table summarizes key findings from various studies on the biological activity of 2-Thiophenemethanol, 5-(3-pyridinyl)-:

Case Studies

- Antimicrobial Study : A study conducted on various thiophene derivatives showed that 2-Thiophenemethanol, 5-(3-pyridinyl)- exhibited significant activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to its ability to disrupt bacterial cell wall synthesis.

- Cancer Research : In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The underlying mechanism was attributed to the activation of caspase pathways leading to programmed cell death.

- Neuroprotection : A recent investigation into the neuroprotective effects of thiophene derivatives found that treatment with 2-Thiophenemethanol, 5-(3-pyridinyl)- significantly reduced markers of oxidative stress in neuronal cultures exposed to neurotoxic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.